4-Propionylphenyl methylcarbamate
Description
Overview of Carbamate (B1207046) Chemistry in Academic Research
Carbamates, esters of carbamic acid (NH₂COOH), are a versatile class of organic compounds with the general structure R₂NCOOR'. They are characterized by a planar and rigid structure due to the delocalization of the nitrogen lone pair into the carbonyl group. This structural feature is crucial to their chemical stability and their ability to participate in hydrogen bonding. sigmaaldrich.comnih.gov
In academic research, carbamates are widely recognized for their utility as protecting groups for amines, given their stability under various reaction conditions and the availability of numerous methods for their introduction and removal. nih.gov Beyond this synthetic utility, the carbamate moiety is a key structural feature in many biologically active molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comorganic-chemistry.org Their resemblance to the peptide bond allows them to act as peptidomimetics, influencing biological interactions with enzymes and receptors. nih.gov The research into carbamates began with the discovery of physostigmine, a methylcarbamate ester, in 1864. organic-chemistry.org
The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the use of phosgene (B1210022) or its derivatives, and more recently, through metal-catalyzed carbonylation reactions. organic-chemistry.orgresearchgate.net
Rationale for Investigating 4-Propionylphenyl methylcarbamate within Advanced Chemical Studies
While specific research on this compound is not extensively published, its chemical structure suggests several avenues for investigation in advanced chemical studies. The molecule incorporates a 4-propionylphenyl group, which is derived from 4-hydroxypropiophenone. 4-Hydroxypropiophenone itself is a known synthetic nonsteroidal estrogen and has been investigated for its biological activities. wikipedia.org
The combination of the carbamate functionality with the propionylphenyl scaffold in this compound presents a unique molecular architecture. This structure could be a target for studies in medicinal chemistry, exploring its potential as a bioactive agent. The methylcarbamate portion is a common feature in many commercial insecticides, suggesting a potential application in agrochemical research. sigmaaldrich.com Furthermore, its structure could be of interest in materials science, where carbamate-containing polymers are being explored for new functional materials. nih.gov
The commercial availability of this compound as a research chemical from suppliers like Sigma-Aldrich under the CAS number 54266-28-3 and with the linear formula C₁₁H₁₃NO₃ indicates that it is a compound of interest for the scientific community, likely as a building block or a member of a chemical library for screening purposes. sigmaaldrich.com
Current Gaps and Future Directions in Carbamate Research relevant to this compound
A significant gap in the current literature is the lack of specific studies on the synthesis, spectroscopic characterization, and biological evaluation of this compound. While general methods for carbamate synthesis are well-established, a detailed investigation into the most efficient and scalable synthesis for this specific molecule is warranted.
Future research should focus on elucidating the fundamental properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and to provide a reference for future studies.
Furthermore, a systematic investigation of its biological activity is a crucial next step. Screening this compound against a variety of biological targets, such as enzymes and receptors, could uncover potential applications in drug discovery or as a pharmacological tool. Given the known estrogenic activity of its 4-hydroxypropiophenone precursor, investigating the endocrine-disrupting potential of this compound would be a pertinent area of research. wikipedia.org
Additionally, exploring its utility as a monomer or a synthon in polymer chemistry could lead to the development of novel materials with unique properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54266-28-3 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-propanoylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)8-4-6-9(7-5-8)15-11(14)12-2/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
YMKIFSMVMAXVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Propionylphenyl Methylcarbamate
Historical and Contemporary Approaches in Carbamate (B1207046) Ester Synthesis
The synthesis of carbamate esters is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to polymers. Historically, several key methods were established. Traditional approaches often relied on multi-step rearrangements or the use of highly reactive, hazardous materials. nih.gov These include:
Hofmann Rearrangement: This method converts primary carboxamides into carbamates (or amines) with one fewer carbon atom, using reagents like bromine in an alkaline solution. nih.govacs.org
Curtius Rearrangement: This involves the thermal decomposition of acyl azides to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. nih.govorganic-chemistry.org
Phosgene (B1210022) Chemistry: The use of the highly toxic phosgene (COCl₂) or its derivatives (e.g., triphosgene) was a widespread method. nih.gov This typically involves reacting an alcohol with phosgene to create a chloroformate, which then reacts with an amine, or reacting an amine with phosgene to produce a carbamoyl (B1232498) chloride, which then reacts with an alcohol. wikipedia.org Another common phosgene-based route is the reaction of an alcohol with an isocyanate, the latter often being produced from an amine and phosgene. nih.govgoogle.com
Driven by safety and environmental concerns, contemporary synthesis has shifted dramatically towards non-phosgene and catalytic methods. nih.gov These modern approaches prioritize atom economy, reduced toxicity, and milder reaction conditions. Key contemporary strategies include:
Carbon Dioxide (CO₂) Utilization: As a non-toxic, abundant, and renewable C1 source, CO₂ is an attractive alternative to phosgene. nih.gov Direct synthesis from CO₂, an amine, and an alcohol can yield carbamates, often facilitated by catalysts and dehydrating agents to overcome thermodynamic limitations. nih.govrsc.org
Urea (B33335) and Dialkyl Carbonates as Carbonyl Sources: Urea can serve as a carbonyl source in reactions with amines and alcohols, often over heterogeneous catalysts, presenting a green alternative to phosgene. rsc.org Similarly, dimethyl carbonate (DMC) is a widely used green reagent for the methoxycarbonylation of amines and alcohols. researchgate.net
Catalytic Carbonylation: The oxidative carbonylation of amines and the reductive carbonylation of nitroaromatics using carbon monoxide (CO) are also employed, though they may require high pressures and noble metal catalysts. researchgate.net
Multi-Component Reactions: Efficient one-pot syntheses, such as the three-component coupling of an amine, CO₂, and an alkyl halide, have been developed to streamline the process under mild conditions. acs.orgorganic-chemistry.org
Targeted Synthesis Routes for 4-Propionylphenyl methylcarbamate
The synthesis of this compound involves the formation of a carbamate linkage on the phenolic hydroxyl group of 4-hydroxypropiophenone. Both phosgene-based and non-phosgene strategies are chemically viable.
Phosgene-Mediated Synthesis Pathways
The traditional phosgene-mediated route to this compound would proceed in two primary steps. First, the starting material, 4-hydroxypropiophenone, would react with phosgene or a phosgene equivalent like triphosgene. This reaction forms a highly reactive chloroformate intermediate, 4-propionylphenyl chloroformate. In the second step, this intermediate is treated with methylamine (B109427) (CH₃NH₂) to yield the final product, this compound, with the elimination of hydrogen chloride (HCl). A base is typically required to neutralize the HCl byproduct. While effective, this pathway involves handling the extremely toxic and corrosive phosgene gas.
Non-Phosgene Synthetic Approaches
Modern synthetic efforts prioritize the avoidance of phosgene. Several alternative routes are plausible for the synthesis of this compound.
Isocyanate Route: The most direct non-phosgene method involves the reaction of 4-hydroxypropiophenone with methyl isocyanate (CH₃NCO). This reaction is typically catalyzed by a base, such as a tertiary amine or a metal salt, and directly forms the desired carbamate linkage in a single, high-yielding step. google.com This is often the preferred industrial method when phosgene is to be avoided, although it requires handling toxic isocyanates.
Urea/Methanol Route: Drawing an analogy from the synthesis of methyl N-phenyl carbamate from phenylurea and methanol, a similar pathway could be envisioned. researchgate.netepa.gov For this compound, this would likely involve reacting 4-hydroxypropiophenone with methylurea (B154334) in the presence of a suitable catalyst.
Dimethyl Carbonate (DMC) Route: DMC serves as an environmentally benign carbonylating agent. researchgate.net The synthesis could involve the reaction of 4-hydroxypropiophenone with DMC. This transesterification reaction is typically performed at elevated temperatures and pressures and requires a catalyst, often a strong base like sodium methoxide (B1231860) or a heterogeneous catalyst, to achieve good conversion.
The table below summarizes these potential synthetic pathways.
| Route | Reactants | Key Intermediates | Advantages | Disadvantages |
| Phosgene-Mediated | 4-hydroxypropiophenone, Phosgene, Methylamine | 4-propionylphenyl chloroformate | Well-established, high reactivity | Use of highly toxic phosgene, corrosive HCl byproduct |
| Isocyanate Route | 4-hydroxypropiophenone, Methyl isocyanate | None | High atom economy, often single-step | Requires handling of toxic methyl isocyanate |
| Dimethyl Carbonate | 4-hydroxypropiophenone, Dimethyl Carbonate | None | Green reagent, avoids phosgene and isocyanates | Often requires harsher conditions (high temp/pressure) and catalyst |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on minimizing hazard and maximizing efficiency.
Phosgene Avoidance: The primary green consideration is the replacement of phosgene. Routes using dimethyl carbonate or carbon dioxide as the C1 source are inherently safer and more environmentally friendly. nih.gov
Catalysis: The use of catalysts is central to many green approaches. For instance, developing efficient and recyclable heterogeneous catalysts for reactions involving urea or CO₂ can significantly reduce waste and energy consumption. rsc.org Catalysts allow reactions to proceed under milder conditions with higher selectivity, minimizing byproduct formation. rsc.org
Renewable Feedstocks: The use of CO₂ as a chemical feedstock is a key aspect of green chemistry, transforming a waste greenhouse gas into a valuable chemical building block. rsc.org
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. While specific optimization data for this compound is not publicly available, general principles from analogous carbamate syntheses can be applied. Key parameters include the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.
For non-phosgene routes, the catalyst plays a pivotal role. In syntheses involving phenylurea and methanol, basic catalysts were found to significantly enhance the yield of the target carbamate, while acidic catalysts tended to promote the formation of side products. researchgate.net The concentration of the catalyst is also a crucial factor; studies on zinc chloride-catalyzed carbamate formation showed that increasing the catalyst loading up to a certain point (0.5 equivalents) resulted in an excellent yield, with no significant improvement thereafter. researchgate.net
The molar ratio of reactants also requires careful optimization. In syntheses from amines and alcohols, using a larger excess of the alcohol was shown to promote both the reaction conversion and the selectivity towards the desired carbamate. Temperature is another critical variable. Since many carbamate formation reactions are exothermic, increasing the temperature can negatively shift the reaction equilibrium, leading to decreased conversion.
The table below illustrates typical optimization parameters based on related carbamate syntheses.
| Parameter | Condition | Effect on Yield/Selectivity | Source |
| Catalyst Type | Basic (e.g., MgO, ZnO) vs. Acidic (e.g., ZnCl₂) | Basic catalysts generally favor carbamate formation over side reactions in urea-based routes. | |
| Catalyst Loading | 0.1 to 1.0 equivalents | Yield increases with catalyst loading up to an optimal point (e.g., 0.5 eq.), then plateaus. | researchgate.net |
| Reactant Ratio | Increasing excess of alcohol (e.g., amine:alcohol from 1:5 to 1:15) | Higher alcohol excess can increase both conversion and selectivity. | |
| Temperature | Varies (e.g., 100-180°C) | Can be reaction-dependent; for exothermic reactions, lower temperatures may favor equilibrium. |
Stereochemical Control in Analogous Carbamate Syntheses relevant to this compound
The compound this compound is achiral, meaning it does not have stereoisomers. However, the principles of stereochemical control are of paramount importance in the synthesis of many other structurally related and more complex carbamates, particularly in the pharmaceutical industry. rijournals.com Advanced strategies have been developed to control the three-dimensional arrangement of atoms during the synthesis of chiral carbamates.
One notable strategy is stereodivergent synthesis, which allows for the selective formation of either of two stereoisomers from a single starting material by changing the reaction conditions or catalyst. For example, highly stereoselective methods have been developed to synthesize both cis and trans carbamates from a single epoxide starting material. nih.govscispace.com This is achieved through a one-pot process where the epoxide first reacts with CO₂ to form a cyclic organic carbonate. The subsequent aminolysis of this carbonate can be controlled. A key finding is that an aluminum-based catalyst can promote the formation of a trans-configured polycarbonate intermediate, which, upon aminolysis, yields the trans-carbamate with high diastereoselectivity (>19:1 d.r.). nih.govscispace.com
Another approach involves the use of silicon-containing compounds as temporary stereocontrol elements. acs.org A silyl (B83357) group can be incorporated into a molecule to direct the stereochemical outcome of a nearby reaction due to its large size and electropositive nature. After serving its purpose, the silyl group can be easily removed. This method has been used to control the stereochemistry in the synthesis of precursors to complex chiral carbamates. acs.org
These examples demonstrate that while not directly applicable to this compound itself, the field of carbamate synthesis possesses sophisticated tools to address stereochemical challenges when they arise in more complex target molecules. rijournals.com
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Propionylphenyl Methylcarbamate
Hydrolytic Stability and Degradation Mechanisms of Carbamate (B1207046) Esters
The stability of 4-Propionylphenyl methylcarbamate in aqueous environments is critically dependent on pH and the presence of catalysts. Carbamate esters, in general, undergo hydrolysis to yield the corresponding phenol, an amine, and carbon dioxide, or an alcohol and an isocyanate which can be further hydrolyzed.
pH-Dependent Hydrolysis Kinetics of this compound
The hydrolysis of aryl N-methylcarbamates like this compound is subject to both acid- and base-catalyzed pathways, though the base-catalyzed route is typically more significant. In alkaline solutions, the hydrolysis of N-methylcarbamates is known to be catalyzed by hydroxide (B78521) ions. researchgate.net The reaction can proceed through two primary mechanisms depending on the specific carbamate structure and reaction conditions: a bimolecular nucleophilic acyl substitution (BAc2) mechanism or a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net
For many N-methylcarbamates, the E1cB mechanism predominates in basic conditions. researchgate.net This pathway involves the initial abstraction of the acidic proton from the carbamate nitrogen by a base (e.g., OH⁻), forming a conjugate base. This intermediate then expels the phenoxide leaving group to form methyl isocyanate, which is subsequently rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The rate of this reaction is highly dependent on the concentration of the hydroxide ion.
Conversely, under neutral or acidic conditions, the hydrolysis rate is considerably slower. Some carbamate systems are designed to be relatively stable at low pH, with cleavage only becoming significant at neutral or alkaline pH. nih.gov The propionyl group, being electron-withdrawing, influences the acidity of the phenolic leaving group, which in turn affects the hydrolysis kinetics.
Catalytic Hydrolysis Pathways
Beyond pH-dependence, the hydrolysis of this compound can be accelerated by various catalysts.
General Base Catalysis: While specific base catalysis by hydroxide is common, general bases can also promote hydrolysis, although this pathway is sometimes found to be much slower than nucleophilic catalysis routes. researchgate.net
Nucleophilic Catalysis: Certain nucleophiles can accelerate carbamate hydrolysis. For instance, studies on related esters have shown catalysis by species like imidazole. waikato.ac.nz The mechanism often involves the nucleophile attacking the electrophilic carbonyl carbon of the carbamate.
Enzymatic and Antibody-Catalyzed Hydrolysis: Biological systems can catalyze carbamate hydrolysis with high specificity. Catalytic antibodies have been developed that specifically bind to and hydrolyze O-aryl carbamates. nih.gov The catalysis in these systems occurs within the active site of the antibody and follows Michaelis-Menten kinetics, demonstrating specificity that can distinguish between isomers. nih.gov The efficiency of such catalysis is also influenced by the substituents on the phenyl ring. nih.gov
Thermochemical Decomposition Studies of this compound
When subjected to heat, carbamates can decompose through several pathways, with the specific products depending on the carbamate's structure and the conditions (e.g., temperature, phase, solvent). mdpi.comnih.gov
Two primary thermal decomposition routes for N-substituted carbamates are:
Reversion to isocyanate and alcohol: This is a common pathway for methyl carbamates, particularly in the gas phase at high temperatures (e.g., 370-440°C), yielding methyl isocyanate and the corresponding phenol. mdpi.compublish.csiro.au This reaction is often reversible.
Decarboxylation to amine, carbon dioxide, and an alkene: This pathway is prevalent for carbamates derived from tertiary alcohols, where an elimination reaction is facilitated. For a primary carbamate like this compound, this route is less likely than the formation of isocyanate. cdnsciencepub.com
Studies on a model compound, Methyl N-phenyl carbamate, show that thermal cracking can yield phenyl isocyanate, but the reaction is often limited by thermodynamic equilibrium at temperatures around 200°C. nih.gov The decomposition can be carried out in high-boiling inert solvents to manage the reaction temperature. mdpi.com The presence of catalysts can alter the decomposition pathway and temperature requirements. nih.gov
| Decomposition Pathway | Typical Conditions | Products from this compound | Reference |
| Reversion | Gas Phase, 370-440°C | 4-Propionylphenol and Methyl isocyanate | publish.csiro.au |
| Decarboxylation | Liquid Phase, >177°C (for t-alkyl carbamates) | 4-Propionylaniline, Carbon dioxide, Ethene (from ethyl carbamate) | cdnsciencepub.com |
| Catalytic Cracking | Liquid Phase, 160-200°C (with catalyst) | Phenyl isocyanate (from model compound) | nih.gov |
Nucleophilic and Electrophilic Reaction Pathways of the Carbamate Moiety
The carbamate group (-NH-C(=O)-O-) in this compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.
Electrophilic Character: The carbonyl carbon of the carbamate is electrophilic and is the primary site for nucleophilic attack. This is evident in the hydrolysis reactions discussed previously, where nucleophiles like the hydroxide ion attack this carbon. researchgate.netyoutube.com In base-catalyzed reactions that form an isocyanate intermediate, the amine product can act as a nucleophile and attack the isocyanate to form urea (B33335). nih.govacs.org
Nucleophilic Character: The nitrogen atom of the carbamate has a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Despite this, N-unsubstituted or N-monosubstituted carbamates can act as nucleophiles. nih.gov For instance, protection of an alcohol as a carbamate enables functionalization at adjacent positions by facilitating reactions with electrophiles. ukzn.ac.za The reaction often involves deprotonation of a site alpha to the carbamate followed by reaction with an electrophile. ukzn.ac.za
Investigating Substituent Effects on Reactivity of Substituted Phenyl Methylcarbamates, including this compound
The propionyl group (-COCH₂CH₃) at the para-position of the phenyl ring significantly influences the reactivity of this compound. As an acyl group, it is moderately electron-withdrawing through both inductive and resonance effects. libretexts.orglibretexts.org
This electron-withdrawing nature has several consequences:
Hydrolysis Rate: Electron-withdrawing substituents on the phenyl ring make the corresponding phenoxide a better leaving group. This generally increases the rate of hydrolysis. Studies on a series of O-aryl N-methyl carbamates have shown that electron-withdrawing groups increase the non-catalyzed hydrolysis rate constant (knon-cat). nih.gov The propionyl group would be expected to enhance the hydrolysis rate compared to an unsubstituted phenyl methylcarbamate.
Thermal Decomposition: In contrast to hydrolysis, the effect on thermal decomposition can be different. In the decomposition of t-butyl N-arylcarbamates, electron-withdrawing groups on the aryl ring were found to increase the rate of decomposition, which proceeds via a cyclic mechanism to yield an amine, CO₂, and isobutylene. cdnsciencepub.com
Acidity of N-H Proton: The electron-withdrawing propionyl group will slightly increase the acidity of the N-H proton of the carbamate moiety. This can facilitate the E1cB hydrolysis mechanism by making the initial deprotonation step more favorable. researchgate.net
The following table, adapted from studies on antibody-catalyzed hydrolysis, illustrates the effect of various 4-position substituents on reactivity. nih.gov
| Substituent (X) in 4-X-phenyl N-methyl carbamate | kcat (min⁻¹) | Km (μM) | knon-cat (min⁻¹) |
| NO₂ | 0.44 | 148 | 1.1 x 10⁻³ |
| CN | 0.08 | 100 | 2.5 x 10⁻⁴ |
| Cl | 0.03 | 115 | 3.9 x 10⁻⁵ |
| H | 0.01 | 110 | 1.5 x 10⁻⁵ |
| CH₃O | - | - | 1.0 x 10⁻⁵ |
Based on its electronic properties, the propionyl group would be expected to confer reactivity intermediate between that of the chloro and cyano-substituted compounds.
Intramolecular Cyclization and Rearrangement Processes in Related Carbamate Systems Applicable to this compound
While this compound itself is not structured to undergo spontaneous intramolecular cyclization, related carbamate systems demonstrate pathways that could be applicable if the structure were modified. A key example is "cyclization-activated" prodrugs. nih.gov In these systems, a carbamate is designed with a nucleophilic group on the N-substituent. At a physiological pH (e.g., 7.4), the nucleophile can attack the carbamate's carbonyl carbon in an intramolecular fashion, leading to the formation of a cyclic urea or related structure and the clean release of the phenol. nih.gov
For this to apply to this compound, the N-methyl group would need to be replaced with a group containing a suitably positioned nucleophile, such as an amino or hydroxyl group (e.g., N-(2-aminoethyl)). The rate of such a cyclization-elimination reaction is highly dependent on the structure of the linker between the nitrogen and the nucleophile. nih.gov Other complex cascade reactions involving carbamates can lead to the formation of various heterocyclic structures, often initiated by thermal or catalytic conditions. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 4 Propionylphenyl Methylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure of 4-propionylphenyl methylcarbamate.
The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet or as distinct doublets in the region of 7.0-8.0 ppm. The ethyl group of the propionyl moiety would present as a quartet for the methylene (B1212753) (-CH2-) protons (around 2.8-3.0 ppm) coupled to the adjacent methyl protons, and a triplet for the methyl (-CH3) protons (around 1.1-1.3 ppm). The methyl group of the carbamate (B1207046) would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm, and the N-H proton itself would give a broad singlet that can appear over a wide chemical shift range.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the propionyl and carbamate groups would be the most downfield, appearing in the regions of 195-210 ppm and 150-160 ppm, respectively. The aromatic carbons would resonate in the 120-155 ppm range, with the carbon attached to the oxygen of the carbamate and the carbon attached to the propionyl group being the most deshielded. The carbons of the ethyl group and the methyl group of the carbamate would appear at higher fields.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predictive models and data from analogous compounds.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to C=O) | 7.9 - 8.1 | Doublet |
| Aromatic (ortho to O-carbamate) | 7.1 - 7.3 | Doublet |
| Propionyl -CH2- | 2.8 - 3.0 | Quartet |
| Carbamate -NH- | 5.0 - 8.0 | Broad Singlet |
| Carbamate -CH3 | 2.8 - 3.0 | Singlet/Doublet |
| Propionyl -CH3 | 1.1 - 1.3 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Propionyl C=O | 195 - 210 |
| Carbamate C=O | 150 - 160 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-(C=O) | 135 - 140 |
| Aromatic C-H | 120 - 130 |
| Propionyl -CH2- | 30 - 35 |
| Carbamate -CH3 | 25 - 30 |
| Propionyl -CH3 | 8 - 12 |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show a cross-peak between the methylene and methyl protons of the propionyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to assign their positions on the ring. nih.govnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). nih.gov This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals, and the protons of the ethyl and methyl groups would correlate with their respective carbon signals. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This high precision allows for the determination of the exact molecular formula of this compound (C₁₁H₁₃NO₃), by distinguishing it from other compounds that might have the same nominal mass. The calculated exact mass of this compound is 207.08954 Da.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways:
Alpha-cleavage at the propionyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion.
Cleavage of the carbamate bond , which could lead to the formation of a 4-propionylphenoxide ion and a methyl isocyanate fragment.
Loss of the entire methylcarbamate group .
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the propionyl chain to the carbonyl oxygen, followed by cleavage.
By analyzing the masses of these fragment ions, the different functional groups and their arrangement within the molecule can be confirmed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is based on common fragmentation patterns of similar compounds.
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| 207 | [M]⁺ (Molecular Ion) |
| 178 | [M - C₂H₅]⁺ |
| 149 | [M - C₂H₅ - CO]⁺ or [4-hydroxyphenyl propionyl]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 93 | [C₆H₅O]⁺ (Phenoxy ion) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band for the ketone carbonyl (C=O) stretch of the propionyl group would be expected around 1680-1700 cm⁻¹. The carbamate carbonyl (C=O) stretch would likely appear at a higher frequency, around 1700-1730 cm⁻¹. The N-H stretch of the carbamate would be visible as a band around 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester-like carbamate would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. While the carbonyl stretches are also visible in the Raman spectrum, aromatic ring vibrations often give rise to strong and characteristic Raman signals in the 1580-1620 cm⁻¹ region.
Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound This table is based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H | Stretch | 3300 - 3500 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ketone C=O | Stretch | 1680 - 1700 | Strong |
| Carbamate C=O | Stretch | 1700 - 1730 | Strong |
| Aromatic C=C | Stretch | 1580 - 1620 | Strong |
| C-O | Stretch | 1200 - 1300 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related carbamates provides significant insight into the expected solid-state conformation. The carbamate group is known to participate in hydrogen bonding, often forming stable and predictable patterns in the crystal lattice. sigmaaldrich.com For instance, studies on compounds like methyl carbamate and ammonium (B1175870) carbamate reveal planar carbamate ions that form layered structures stabilized by hydrogen bonds. iucr.orgiucr.org In many carbamate crystals, N-H···O hydrogen bonds are a dominant feature, leading to the formation of chains or sheets. sigmaaldrich.com
The crystal structure of a related compound, benzyl (B1604629) carbamate, has been determined, offering a model for the types of intermolecular interactions that might be observed for this compound.
Table 1: Crystallographic Data for Benzyl Carbamate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P b c 2₁ |
| a (Å) | 10.037 |
| b (Å) | 5.33 |
| c (Å) | 29.57 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1581.9 |
Data sourced from the Crystallography Open Database, entry 2018438. crystallography.net
Should single crystals of this compound be grown, X-ray diffraction analysis would provide precise atomic coordinates, allowing for the definitive confirmation of its structure and the detailed study of its crystal packing and intermolecular forces.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of chemical compounds and for separating them from impurities or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for the analysis of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For N-methylcarbamates, reversed-phase HPLC is a common approach. A C18 column is frequently employed, which separates compounds based on their hydrophobicity.
A well-established method for the analysis of N-methylcarbamates is the United States Environmental Protection Agency (EPA) Method 8318A. nih.govepa.gov This method involves HPLC separation followed by post-column derivatization. After the carbamates are separated on the column, they are hydrolyzed to form methylamine (B109427). This is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative, which can be detected with high sensitivity and selectivity. epa.gov
Table 2: Typical HPLC Conditions for N-Methylcarbamate Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Post-Column Reagent 1 | NaOH (for hydrolysis) |
| Post-Column Reagent 2 | OPA/2-mercaptoethanol (for derivatization) |
| Detection | Fluorescence Detector |
These are general conditions and would require optimization for the specific analysis of this compound.
The purity of a this compound sample would be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination of two techniques that provides both separation and structural identification of volatile and thermally stable compounds. While some carbamates can be thermally unstable, many can be analyzed by GC-MS, often after a derivatization step to improve their volatility and thermal stability.
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the carbamate and propionylphenyl groups. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its positive identification. The gas chromatogram would indicate the presence of any volatile impurities.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl carbamate |
| Ammonium carbamate |
| Benzyl carbamate |
| Methylamine |
| o-Phthalaldehyde |
| 2-Mercaptoethanol |
| Acetonitrile |
Computational Chemistry and Theoretical Investigations of 4 Propionylphenyl Methylcarbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
The choice of computational method and basis set is crucial for obtaining accurate results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP) are commonly employed. researchgate.net Studies on the simpler methylcarbamate have shown that DFT calculations, particularly with the B3LYP functional and basis sets like 6-311++G(2d,p) or cc-pVDZ, can accurately reproduce experimental geometric parameters. researchgate.net
For 4-Propionylphenyl methylcarbamate, these calculations would reveal the optimized bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing propionyl group on the phenyl ring is expected to influence the electron density across the molecule, including the carbamate (B1207046) group. This can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity.
Table 1: Predicted Impact of Computational Method on Key Geometric Parameters of the Carbamate Group in this compound
| Parameter | Expected Trend with HF | Expected Trend with MP2 | Expected Trend with DFT/B3LYP |
| C-N Bond Length | Shorter | Longer | Intermediate, close to experimental |
| C=O Bond Length | Shorter | Longer | Intermediate, close to experimental |
| N-H Bond Length | Generally well-predicted | Generally well-predicted | Generally well-predicted |
| O-C-N Angle | Larger | Smaller | Intermediate, close to experimental |
This table is illustrative, based on general trends observed in computational studies of similar organic molecules.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. nih.gov For aryl carbamates, DFT has been used to study various transformations, including orthometalation and subsequent Snieckus-Fries rearrangements, providing detailed insights into the reaction coordinates. nih.gov
In the context of this compound, DFT could be applied to investigate several potential reaction pathways. For instance, the hydrolysis of the carbamate ester, a critical reaction for understanding its stability and potential as a prodrug, could be modeled. Such a study would identify the transition states for both acid- and base-catalyzed hydrolysis, revealing the activation energy barriers and the rate-determining steps. Research on the basic hydrolysis of primary phenylcarbamates suggests a mechanism involving the formation of an isocyanate intermediate. nih.govacs.org
Furthermore, reactions involving the propionyl group, such as reduction or oxidation, could also be modeled. DFT calculations would help in understanding how the carbamate moiety influences the reactivity of the ketone and vice versa. By mapping the potential energy surface, researchers can predict the feasibility of different reaction pathways and identify the most likely products. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions. d-nb.infomdpi.com
A key conformational feature of carbamates is the rotation around the C-N bond, which leads to the existence of syn and anti rotamers. nih.govmdpi.com The energy barrier for this rotation is typically in the range of 12-16 kcal/mol for aryl carbamates and can be influenced by substituents and the solvent environment. nih.govresearchgate.netresearchgate.net Dynamic NMR studies, often complemented by DFT calculations, are used to determine these rotational barriers. nd.educolostate.edu For this compound, MD simulations could be used to explore the conformational landscape, determining the relative populations of the syn and anti conformers and the timescale of their interconversion.
MD simulations are also invaluable for studying intermolecular interactions. By simulating a molecule of this compound in a solvent box (e.g., water), one can observe the formation of hydrogen bonds between the carbamate's N-H and C=O groups and the solvent molecules. These interactions are crucial for understanding the solubility and transport properties of the compound.
Table 2: Predicted Rotational Barriers for the C-N Bond in Phenylcarbamate Analogs
| Compound | Computational Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |
| p-Methyl phenyl carbamate | HF/6-311++G | ~16 | - |
| p-Methyl phenyl carbamate | B3LYP/6-311++G | ~15 | - |
| p-Methyl phenyl carbamate | MP2/6-311++G** | ~14 | - |
| t-butyl N-phenyl-N-methylcarbamate | B3LYP/6-31+G* | 13.4 | 12.3 |
Data adapted from related studies. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, the simulation of its infrared (IR) spectrum is particularly useful. DFT calculations can predict the vibrational frequencies and intensities of the different functional groups in the molecule. nih.gov
The calculated IR spectrum would show characteristic peaks for the N-H stretch, the C=O stretch of the carbamate, the C=O stretch of the propionyl ketone, and various vibrations associated with the aromatic ring. Comparing the calculated frequencies with experimental IR data can help in assigning the observed peaks and confirming the molecular structure. For instance, studies on aryl carbamates have used DFT-calculated IR spectra to monitor reaction progress by observing the disappearance of the starting carbamate carbonyl peak and the appearance of new peaks corresponding to the product. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts can aid in the interpretation of experimental NMR spectra, especially for complex molecules where signal overlap can be an issue.
In Silico Modeling of Chemical Reactivity and Stability of the Carbamate Group
In silico modeling provides a powerful platform for predicting the chemical reactivity and stability of molecules like this compound without the need for extensive laboratory experiments. drugtargetreview.com The stability of the carbamate group is largely attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.govd-nb.info
The reactivity of the carbamate group towards nucleophiles and electrophiles can be modeled to understand its susceptibility to degradation. For example, the mechanism of hydrolysis can be investigated to predict the compound's stability in aqueous environments. Such studies are crucial in drug design, where carbamates are often used as prodrugs that are designed to be stable until they reach their target, at which point they are cleaved to release the active drug. nih.gov Computational studies on related systems have explored the antioxidant potential of aryl carbamates by modeling their reactions with free radicals. researchgate.net
Structure Reactivity Relationships Srr of 4 Propionylphenyl Methylcarbamate Within Carbamate Chemistry
Correlating Substituent Effects on Reaction Kinetics and Thermodynamics
The reactivity of substituted phenyl methylcarbamates is significantly influenced by the nature of the substituent on the aromatic ring. The alkaline hydrolysis of these compounds typically proceeds through an elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) pathway. In this mechanism, the first step involves the deprotonation of the carbamate (B1207046) nitrogen, followed by the rate-determining elimination of the phenolate (B1203915) leaving group to form a methyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed.
The rate of this reaction is therefore highly dependent on the stability of the departing phenolate anion. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the negative charge of the phenolate through inductive and/or resonance effects, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) destabilize the phenolate anion, leading to a slower reaction rate.
The propionyl group (-COCH₂CH₃) at the para position of the phenyl ring acts as an electron-withdrawing group. This is primarily due to the -I (negative inductive) and -M (negative mesomeric or resonance) effects of the carbonyl moiety. The carbonyl group withdraws electron density from the aromatic ring, which in turn stabilizes the negative charge that develops on the phenolic oxygen in the transition state of the rate-determining step. This stabilization lowers the activation energy of the reaction, thus accelerating the rate of hydrolysis.
Hammett and Taft Analyses for Aromatic and Aliphatic Substituents
To quantify the effect of substituents on the reactivity of aromatic compounds, linear free-energy relationships (LFERs) such as the Hammett and Taft equations are employed.
Hammett Analysis:
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) compound.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For reactions involving the formation of a negative charge in the transition state, such as the alkaline hydrolysis of phenyl methylcarbamates, the reaction constant ρ is positive. A larger positive ρ value signifies a greater sensitivity of the reaction to the electronic effects of the substituents.
Taft Analysis:
The Taft equation separates the electronic effects into polar (inductive) and steric components:
log(k/k₀) = ρσ + δEₛ
where:
ρ* and σ* are the polar reaction and substituent constants, respectively.
δ is the steric reaction constant.
Eₛ is the steric substituent constant.
The steric parameter, Eₛ, quantifies the steric bulk of a substituent. For the 4-propionyl group, the primary steric influence arises from the acyl group. While a precise Eₛ value for the propionyl group is not commonly tabulated, it would be expected to be slightly larger (more negative, indicating greater steric hindrance) than that of the acetyl group due to the presence of the additional methylene (B1212753) unit. However, in the context of para-substituted phenyl rings, the steric effect of the substituent on the reaction at the distant carbamate moiety is generally considered to be minimal compared to its electronic effect.
Influence of Steric and Electronic Factors on Chemical Transformations
As established, the chemical transformations of 4-propionylphenyl methylcarbamate are governed by both electronic and steric factors, with electronic effects being predominant.
Electronic Factors:
The electron-withdrawing nature of the 4-propionyl group is the primary driver of its reactivity in nucleophilic aromatic substitution and hydrolysis reactions. The carbonyl group's ability to delocalize the negative charge of the phenolate leaving group via resonance is a powerful accelerating factor. The inductive withdrawal of electron density from the phenyl ring further enhances this effect.
Steric Factors:
The steric hindrance from the propionyl group is generally of lesser importance for reactions at the carbamate functional group, especially given its para position. The distance between the substituent and the reaction center mitigates direct steric clashes. However, in reactions where a bulky nucleophile attacks the carbonyl carbon of the propionyl group itself, or in enzymatic reactions where the entire molecule must fit into an active site, the size and conformation of the propionyl group could play a more significant role. nih.gov
Comparative Analysis with Other Substituted Phenyl Methylcarbamates
To place the reactivity of this compound in perspective, it is useful to compare it with other phenyl methylcarbamates bearing different para-substituents. The following table presents the second-order rate constants (k₂ in M⁻¹s⁻¹) for the alkaline hydrolysis of a series of para-substituted phenyl N-methylcarbamates at 25°C. researchgate.net
| Substituent (p-X) | Hammett Constant (σ⁻) | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| NO₂ | 1.27 | 1.58 x 10³ |
| CN | 1.00 | 2.51 x 10² |
| COCH₃ | 0.84 | 8.91 x 10¹ |
| COCH₂CH₃ (estimated) | ~0.82 | ~7.0 x 10¹ |
| Cl | 0.23 | 2.29 |
| H | 0.00 | 4.37 x 10⁻¹ |
| CH₃ | -0.17 | 1.58 x 10⁻¹ |
| OCH₃ | -0.27 | 8.91 x 10⁻² |
Note: The value for this compound is an estimation based on the reactivity of the 4-acetyl derivative and the expected minor electronic difference between a methyl and an ethyl group adjacent to the carbonyl.
As the data illustrates, there is a clear trend: as the electron-withdrawing strength of the para-substituent increases (more positive σ⁻ value), the rate of hydrolysis increases significantly. The 4-nitro-substituted compound is the most reactive, while the 4-methoxy-substituted compound is the least reactive among those listed.
Based on its estimated Hammett constant, this compound is expected to be a highly reactive compound, with a hydrolysis rate constant slightly lower than that of 4-acetylphenyl methylcarbamate but significantly higher than that of the chloro-, hydrogen-, or alkyl-substituted analogues. This places it firmly in the category of activated carbamates, whose reactivity is dominated by the strong electron-withdrawing character of the acyl group.
Environmental Chemical Fate and Abiotic Transformation Pathways of 4 Propionylphenyl Methylcarbamate
Sorption and Leaching Behavior in Soil Matrices
The movement of 4-Propionylphenyl methylcarbamate in the environment is influenced by its sorption (adsorption and absorption) to soil particles. Sorption is a key factor determining the potential for a pesticide to leach into groundwater or be transported via surface runoff. nih.govfrontiersin.org The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov
Carbamate (B1207046) pesticides exhibit a range of soil mobility. frontiersin.org The organic matter content and clay content of the soil are major factors influencing their sorption. nih.gov Generally, higher organic carbon and clay content lead to stronger sorption and reduced mobility. nih.gov For instance, carbaryl (B1668338) has a moderate soil sorption coefficient, indicating moderate mobility. fao.org Aromatic carbamates tend to adsorb to soil particles, which can limit their leaching. frontiersin.org
Given its structure, this compound is expected to have low to moderate mobility in soil. However, in soils with low organic matter and clay content, there would be a higher potential for leaching. The pH of the soil can also play a role in the sorption of some pesticides, though its effect on neutral carbamates may be less pronounced than on ionizable pesticides. nih.gov
Table 3: Representative Soil Sorption Coefficients (Koc) for Structurally Similar Carbamate Pesticides
| Compound | Koc (mL/g) | Mobility Classification | Reference |
| Carbaryl | 187-246 | Moderate | chemicalbook.com |
| Carbofuran | - | High to Very High | fao.org |
| Fenoxycarb | 1500 | Low | piat.org.nz |
This table presents Koc values for related carbamates to provide an indication of potential soil mobility. A higher Koc value indicates stronger sorption and lower mobility. Specific data for this compound is not available.
Volatilization Studies and Atmospheric Persistence
Volatilization is the process by which a chemical transforms from a solid or liquid state into a gas and enters the atmosphere. The potential for a pesticide to volatilize is determined by its vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water. nih.gov
Many carbamate pesticides have low vapor pressures, suggesting that volatilization from soil and water surfaces is not a major dissipation pathway. nih.gov For example, carbaryl has a very low Henry's Law Constant, indicating that volatilization from water surfaces is unlikely to be a significant process. chemicalbook.com While some carbamates can be detected in the air due to spray drift, their persistence in the atmosphere is generally limited. frontiersin.org Once in the atmosphere, gas-phase carbamates are expected to be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for carbaryl due to reaction with hydroxyl radicals is about 12.6 hours. chemicalbook.com
Identification and Characterization of Abiotic Transformation Products
The abiotic transformation of this compound is expected to produce several degradation products. Based on the known degradation pathways of similar carbamates, the primary transformation products would result from the cleavage of the carbamate ester bond. nih.govchemicalbook.com
Hydrolysis and Photolysis: The primary transformation product from both hydrolysis and photolysis is expected to be 4-propionylphenol . The other initial product, N-methylcarbamic acid , is unstable and readily decomposes to methylamine (B109427) and carbon dioxide . nih.govchemicalbook.com
Further Photodegradation: The 4-propionylphenol, being an aromatic compound, can undergo further photodegradation. Studies on similar phenolic compounds suggest that this can involve hydroxylation of the aromatic ring and subsequent oxidation to form quinone-type products. chemicalbook.com For example, the photolysis of carbaryl leads to the formation of 1-naphthol, which can be further oxidized. chemicalbook.com
Table 4: Expected Abiotic Transformation Products of this compound
| Parent Compound | Transformation Process | Expected Primary Products | Expected Secondary Products |
| This compound | Hydrolysis, Photolysis | 4-propionylphenol, N-methylcarbamic acid (unstable) | Methylamine, Carbon dioxide |
| 4-propionylphenol | Photodegradation | Hydroxylated derivatives of 4-propionylphenol | Quinone-type products |
This table is based on inferred degradation pathways from structurally similar carbamate pesticides. Specific studies identifying the transformation products of this compound are not available in the reviewed literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-propionylphenyl methylcarbamate, and what methodological challenges arise during its preparation?
- Answer : The synthesis typically involves coupling 4-propionylphenol with methyl isocyanate under anhydrous conditions, using catalysts like triethylamine or DMAP in dichloromethane. A critical challenge is controlling the reaction’s exothermic nature to avoid side products such as urea derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound. Evidence from analogous carbamate syntheses highlights the importance of stoichiometric precision and inert atmospheres to minimize hydrolysis .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is preferred for purity assessment. Structural confirmation requires complementary methods:
- NMR : H and C NMR to verify the propionyl and carbamate moieties (e.g., carbonyl signals at ~170 ppm in C NMR).
- FT-IR : Peaks at ~1730 cm (C=O stretch) and ~1530 cm (N-H bend).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : While specific safety data for this compound is limited, protocols for structurally similar carbamates (e.g., tert-butyl derivatives) recommend:
- Use of nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Immediate rinsing with water for spills (15+ minutes for skin/eye contact).
- Storage in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound degradation products?
- Answer : Contradictions often arise from isomeric byproducts or solvent adducts. A multi-technique approach is advised:
- LC-MS/MS : To identify molecular ions and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination of crystalline intermediates.
- Computational modeling : DFT calculations to predict NMR/IR spectra of proposed structures.
Discrepancies in prior studies (e.g., unexpected derivatives in carbamate reactions) underscore the need for iterative validation .
Q. What are the degradation pathways of this compound under thermal stress, and how do they impact bioactivity?
- Answer : Pyrolysis studies on aryl N-methyl carbamates suggest degradation via cleavage of the carbamate ester bond, releasing methyl isocyanate (MIC) and 4-propionylphenol. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with GC-MS monitoring can quantify MIC formation. Bioactivity loss correlates with MIC release, necessitating stability-activity relationship (SAR) models to predict efficacy .
Q. How does solvent polarity affect the stability and reactivity of this compound in nucleophilic environments?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the carbamate via hydrogen bonding but may accelerate hydrolysis in aqueous mixtures. Reactivity with nucleophiles (e.g., amines) is solvent-dependent:
- In dichloromethane, nucleophilic attack at the carbonyl carbon dominates.
- In methanol, competitive solvolysis occurs.
Kinetic studies using H NMR or in-situ FT-IR are recommended to track reaction pathways .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?
- Answer : Probit or log-logistic models (e.g., LC/EC calculations) are standard. For non-linear responses, Bayesian hierarchical models improve precision in small-sample studies. Pilot surveys (n ≥ 30) and bootstrap resampling mitigate variability, as recommended in methodological rigor frameworks .
Q. How can researchers differentiate between isomeric impurities and conformational isomers in synthetic batches?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Dynamic NMR (variable-temperature experiments) distinguishes conformational isomers by observing coalescence of signals. Mass spectrometry with ion mobility separation adds orthogonal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
